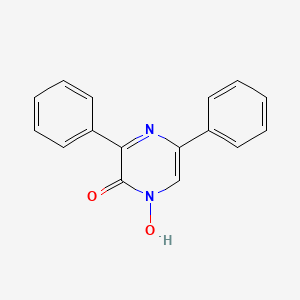

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone” is also known as “1-hydroxy-3,5-diphenyl-pyrazol-4-ol” with a CAS number of 17953-00-3 . Its molecular weight is 252.26800 .

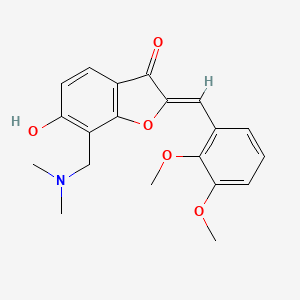

Molecular Structure Analysis

The molecular structure of “1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone” is not available in the sources I found .Applications De Recherche Scientifique

Antiviral and Antibacterial Applications

- Synthesis and Antiviral Activity : The synthesis of pyrazinone derivatives has been explored for antiviral activities against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey et al., 2004).

- Antibacterial and Antioxidant Activities : Pyrazole derivatives are studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria and their moderate antioxidant activities through DPPH scavenging assays (Golea Lynda, 2021).

Chemical Synthesis and Catalysis

- Highly Regioselective Synthesis : The regioselective synthesis of pyrazole derivatives through 1,3-dipolar cycloaddition reactions showcases their utility in creating structurally diverse compounds (Alizadeh et al., 2015).

- Efficient Catalysis in Phosphate Ester Cleavage : Dizinc(II) complexes based on the pyrazolate ligands have been synthesized and investigated as functional models for phosphoesterases, underlining the role of pyrazinone derivatives in mimicking enzymatic activity (Penkova et al., 2009).

Photophysical Properties

- Solvatofluorochromic Ratiometric Polarity Probes : Novel pyrazoline derivatives containing 3-hydroxychromone units have been synthesized and examined for their high solvatofluorochromism, paving the way for their application in analytical chemistry and biophysics as effective ratiometric polarity probes (Svechkarev et al., 2008).

Herbicidal Activity

- Herbicidal Activity of Pyrazole Benzophenone Derivatives : The design and synthesis of 1-acyl-3-phenyl-pyrazol benzophenones for targeting 4-hydroxyphenylpyruvate dioxygenase, a promising target for herbicide discovery, demonstrate the agricultural applications of these compounds (Fu et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

1-hydroxy-3,5-diphenylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16-15(13-9-5-2-6-10-13)17-14(11-18(16)20)12-7-3-1-4-8-12/h1-11,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLNFNVHMLTOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C(=N2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2793013.png)

![(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2793017.png)

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793018.png)

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/no-structure.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2793022.png)

![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793024.png)

![1-{4-[2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]phenyl}azetidin-2-one](/img/structure/B2793028.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2793030.png)